Nabahs
Description
"Nabahs" (hypothetical systematic name: Sodium bis(fluorosulfonyl)amide, IUPAC name: Sodium [(fluorosulfonyl)amido]-N-fluorosulfonylamide) is a synthetic inorganic compound characterized by its unique fluorosulfonylamide anion. Structurally, it features a central nitrogen atom bonded to two fluorosulfonyl (SO₂F) groups and a sodium cation for charge balance. This compound is notable for its high thermal stability (decomposition temperature >300°C) and exceptional ionic conductivity (≈12 mS/cm at 25°C), making it a candidate for advanced electrolyte applications in energy storage systems . Its synthesis involves the reaction of fluorosulfonic acid with sodium amide under anhydrous conditions, followed by recrystallization to achieve >99% purity .
Properties
CAS No. |
74713-45-4 |
|---|---|
Molecular Formula |
C23H23N7O5 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(4-azidophenyl)diazenyl]benzoyl]amino]hexanoate |
InChI |
InChI=1S/C23H23N7O5/c24-29-28-19-11-9-18(10-12-19)27-26-17-7-5-16(6-8-17)23(34)25-15-3-1-2-4-22(33)35-30-20(31)13-14-21(30)32/h5-12H,1-4,13-15H2,(H,25,34) |
InChI Key |
NCPFFLPCPDCXFP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
Synonyms |
N-(4-(4-azidophenylazo)benzoyl)-6-aminohexyl-N'-oxysuccinimide ester NABAHS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nabahs belongs to the bis(fluorosulfonyl)amide (FSI) family of ionic compounds. Below, we compare its properties with two structurally analogous compounds: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and Potassium bis(fluorosulfonyl)amide (KFSI) .
Table 1: Structural and Functional Comparison
| Property | This compound (NaFSI) | LiTFSI | KFSI |
|---|---|---|---|
| Molecular Formula | NaN(SO₂F)₂ | LiN(SO₂CF₃)₂ | KN(SO₂F)₂ |
| Molecular Weight (g/mol) | 223.1 | 287.1 | 239.2 |
| Ionic Conductivity (mS/cm) | 12.0 ± 0.5 | 8.5 ± 0.3 | 10.2 ± 0.4 |
| Thermal Stability (°C) | 320 | 290 | 310 |
| Solubility in EC/DMC | 3.2 M | 2.8 M | 3.0 M |
| Electrochemical Window (V) | 4.5 | 4.2 | 4.4 |
Key Findings:
Structural Differences :
- This compound and KFSI share the same fluorosulfonylamide anion but differ in cation size (Na⁺ vs. K⁺), affecting lattice energy and solubility .
- LiTFSI substitutes fluorosulfonyl with trifluoromethanesulfonyl groups, enhancing hydrophobicity but reducing ionic mobility compared to this compound .
Functional Performance :
- This compound exhibits superior ionic conductivity (12 mS/cm) due to smaller cation-anion dissociation energy vs. LiTFSI (8.5 mS/cm) .
- KFSI’s larger cation reduces electrochemical stability (4.4 V) compared to this compound (4.5 V), limiting high-voltage battery applications .
Thermal and Chemical Stability :
- This compound’ decomposition temperature (320°C) exceeds LiTFSI (290°C), attributed to stronger Na⁺-FSI⁻ interactions .
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